molecular formula C23H16BrN3O6 B5916794 3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid

3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid

Cat. No. B5916794
M. Wt: 510.3 g/mol
InChI Key: BMRFLQJGTSGPNQ-UDWIEESQSA-N
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Description

3-{[2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBAA and has a molecular weight of 581.45 g/mol. BBAA is a derivative of benzoic acid and has been synthesized using various methods.

Scientific Research Applications

BBAA has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. BBAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation. BBAA has also been found to have antioxidant properties, which can help protect cells from oxidative stress. In addition, BBAA has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Mechanism of Action

BBAA exerts its effects through various mechanisms. It has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that play a role in inflammation. BBAA has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. In addition, BBAA has been shown to have antioxidant properties, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects:
BBAA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of COX-2, which can help reduce inflammation. BBAA has also been found to have antioxidant properties, which can help protect cells from oxidative stress. In addition, BBAA has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

BBAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. BBAA has also been extensively studied, and its properties are well-known. However, there are also some limitations to using BBAA in lab experiments. It is a relatively new compound, and its full range of effects is not yet known. In addition, BBAA may have some side effects that have not yet been identified.

Future Directions

There are several future directions for research on BBAA. One area of research could focus on the development of new synthesis methods for BBAA. Another area of research could focus on the identification of new biochemical and physiological effects of BBAA. In addition, future research could explore the potential of BBAA as a therapeutic agent for various diseases, including cancer. Overall, BBAA has great potential for scientific research, and further studies are needed to fully understand its properties and potential applications.

Synthesis Methods

BBAA can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-bromobenzoyl chloride and 3-amino-4-nitrobenzoic acid in the presence of triethylamine. The resulting product is then treated with acryloyl chloride to obtain BBAA. Another method involves the reaction between 4-bromobenzoyl chloride and 3-amino-4-nitrobenzoic acid in the presence of potassium carbonate, followed by the reaction with acryloyl chloride.

properties

IUPAC Name

3-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O6/c24-17-8-6-15(7-9-17)21(28)26-20(12-14-4-10-19(11-5-14)27(32)33)22(29)25-18-3-1-2-16(13-18)23(30)31/h1-13H,(H,25,29)(H,26,28)(H,30,31)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRFLQJGTSGPNQ-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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